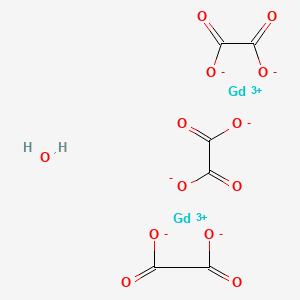
4,7-dihydro-3H-1,2,5-dithiazepine-4,6-dicarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,7-dihydro-3H-1,2,5-dithiazepine-4,6-dicarboxylic acid is a sulfur-containing compound that has garnered attention due to its unique chemical properties and potential applications in various fields. It is a derivative of cystine, an oxidized form of the amino acid cysteine, and is known for its antioxidant properties. This compound is found naturally in human plasma, urine, mammalian brain, and several common vegetables .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of cystine ketimine typically involves the oxidation of cysteine. One common method is the reaction of cysteine with hydrogen peroxide under controlled conditions to form cystine, which is then further reacted to form cystine ketimine . The reaction conditions often include maintaining a specific pH and temperature to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of cystine ketimine may involve continuous flow processes that allow for efficient and scalable synthesis. These methods often utilize commercially available chemicals and low-toxicity reagents to ensure sustainability and safety .
Analyse Chemischer Reaktionen
Types of Reactions
4,7-dihydro-3H-1,2,5-dithiazepine-4,6-dicarboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its applications in different fields.
Common Reagents and Conditions
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents such as sodium borohydride.
Substitution: Substitution reactions can occur under specific conditions, often involving catalysts to facilitate the process.
Major Products Formed
The major products formed from these reactions include various derivatives of cystine ketimine, which can be further utilized in scientific research and industrial applications .
Wissenschaftliche Forschungsanwendungen
4,7-dihydro-3H-1,2,5-dithiazepine-4,6-dicarboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other sulfur-containing compounds.
Wirkmechanismus
4,7-dihydro-3H-1,2,5-dithiazepine-4,6-dicarboxylic acid exerts its effects primarily through its antioxidant properties. It interacts with reactive oxygen and nitrogen species, neutralizing them and preventing cellular damage. The molecular targets include various reactive species such as hydrogen peroxide, superoxide anion, and hydroxyl radicals . The pathways involved in its mechanism of action are related to its ability to donate electrons and stabilize reactive species, thereby protecting cellular components from oxidative damage .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Aminoethylcysteine ketimine decarboxylated dimer: Another sulfur-containing compound with similar antioxidant properties.
Lanthionine ketimine: Known for its neuroprotective effects and ability to enhance superoxide generation.
N-acetylcysteine: A well-known antioxidant used in various medical applications.
Uniqueness
4,7-dihydro-3H-1,2,5-dithiazepine-4,6-dicarboxylic acid stands out due to its natural occurrence in human plasma and its potent antioxidant activity, which is comparable to that of Vitamin E and higher than other hydrophilic antioxidants like trolox and N-acetylcysteine . Its unique ability to interact with both reactive oxygen and nitrogen species makes it a valuable compound in scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
83711-66-4 |
|---|---|
Molekularformel |
C6H7NO4S2 |
Molekulargewicht |
221.3 g/mol |
IUPAC-Name |
4,7-dihydro-3H-1,2,5-dithiazepine-4,6-dicarboxylic acid |
InChI |
InChI=1S/C6H7NO4S2/c8-5(9)3-1-12-13-2-4(7-3)6(10)11/h3H,1-2H2,(H,8,9)(H,10,11) |
InChI-Schlüssel |
PWKSHUCYGIEVLE-UHFFFAOYSA-N |
SMILES |
C1C(N=C(CSS1)C(=O)O)C(=O)O |
Kanonische SMILES |
C1C(N=C(CSS1)C(=O)O)C(=O)O |
Synonyme |
cystine ketimine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




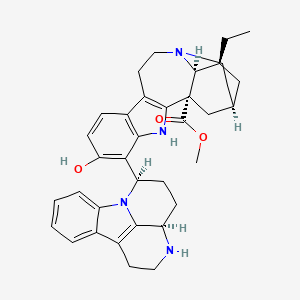
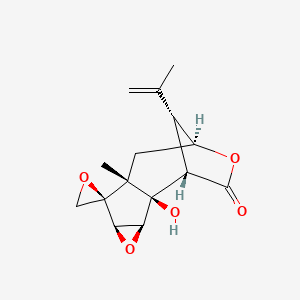

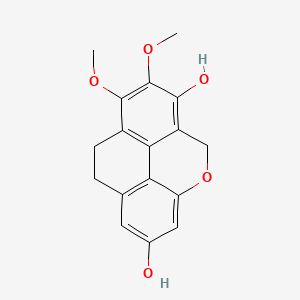




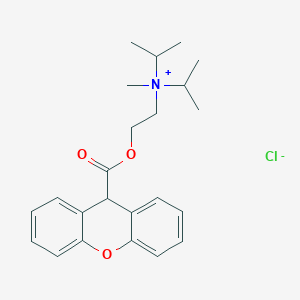
![[(4S)-1-phenyl-7-pyridin-3-ylheptan-4-yl] (2S)-1-[2,2-difluoro-2-(3,4,5-trimethoxyphenyl)acetyl]piperidine-2-carboxylate](/img/structure/B1213902.png)

